ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, also known as EMOT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. Additionally, this paper will list future directions for further research on EMOT.
Wirkmechanismus
The mechanism of action of ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is not fully understood. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate for lab experiments is its excellent charge transport properties, making it a potential candidate for use in OFETs and OPV devices. Additionally, this compound exhibits excellent fluorescence properties, making it a potential candidate for use in OLEDs. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are many future directions for further research on ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. One potential direction is to further investigate its potential applications in organic electronics, including OFETs, OPV devices, and OLEDs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, further research is needed to develop simpler and more efficient synthesis methods for this compound, which may increase its use in lab experiments.
Synthesemethoden
Ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-ethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-(3-methylphenyl)ethan-1-ol. The next step involves the reaction of the resulting compound with 2-bromo-1-(3-methylphenyl)ethan-1-one, followed by the reaction of the resulting compound with 2-(4-methoxyphenyl)ethan-1-ol. The final step involves the reaction of the resulting compound with 2-cyano-3-thiophenecarboxylic acid. The resulting compound is this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Additionally, this compound has been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).
Eigenschaften
Molekularformel |
C30H29NO4S |
---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C30H29NO4S/c1-4-21-13-15-24(16-14-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-23-11-6-7-12-25(23)35-19-22-10-8-9-20(3)17-22/h6-18,31H,4-5,19H2,1-3H3/b26-18- |
InChI-Schlüssel |
OPOSJYQPSGZAEB-ITYLOYPMSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC(=C4)C)/S2)C(=O)OCC |
SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC(=C4)C)S2)C(=O)OCC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC(=C4)C)S2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.